Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)-
Description
Benzofuran derivatives are a class of heterocyclic compounds with a fused benzene and furan ring system. The compound 4,6-dimethoxy-3-methyl-2-(8-nonenyl)-benzofuran features a unique substitution pattern:
- 4,6-Dimethoxy groups on the aromatic ring, enhancing electron density and influencing binding interactions.
- 3-Methyl group, which may sterically hinder or direct regioselective reactions.
This compound's structural complexity suggests roles in antimicrobial or antitumor applications, as benzofurans with similar substituents exhibit such bioactivities .
Properties
CAS No. |
831171-03-0 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-2-non-8-enyl-1-benzofuran |
InChI |
InChI=1S/C20H28O3/c1-5-6-7-8-9-10-11-12-17-15(2)20-18(22-4)13-16(21-3)14-19(20)23-17/h5,13-14H,1,6-12H2,2-4H3 |
InChI Key |
CUHSATOYGGNPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as ortho-hydroxyaryl ketones and aldehydes.
Introduction of Substituents: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The non-8-en-1-yl group can be attached via alkylation reactions using appropriate alkyl halides.
Final Assembly: The final compound is obtained by combining the benzofuran core with the desired substituents under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The methoxy and non-8-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H26O3
- Molecular Weight : 282.4 g/mol
- IUPAC Name : 4,6-Dimethoxy-3-methyl-2-(8-nonenyl)-1-benzofuran
The structure of this compound features a benzofuran core with methoxy and nonenyl substituents which contribute to its biological activity.
Antinociceptive Activity
One of the most notable applications of this compound is its antinociceptive (pain-relieving) properties. A study highlighted that derivatives of benzofuran exhibited significant pain relief in various models of nociception:
- Methodology : The compound was tested through various administration routes (intraperitoneal, subcutaneous, etc.) on mice.
- Results : It showed dose-dependent antinociceptive effects, being more potent than common analgesics like aspirin and acetaminophen but less potent than morphine .
Neuroprotective Effects
Research indicates that benzofuran derivatives have potential neuroprotective effects, particularly in the context of neurodegenerative diseases:
- Application : Compounds derived from benzofuran are being explored for their efficacy in treating Alzheimer's disease.
- Mechanism : These compounds may help disaggregate protein aggregates associated with neurodegeneration, as evidenced by fluorescence studies that demonstrated their ability to reduce zinc-induced amyloid beta aggregates .
Benzofuran compounds are also noted for their broad biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
- Anticancer Potential : Research has indicated that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in oncology .
Case Study 1: Pain Management
In a controlled study involving mice subjected to chemical and thermal pain models, the benzofuran derivative demonstrated significant pain relief compared to standard treatments. The results indicated that at the ID50 level, it was significantly more effective than both aspirin and acetaminophen, establishing its potential as a new analgesic agent .
Case Study 2: Alzheimer’s Disease Research
A study focusing on the neuroprotective properties of benzofuran derivatives revealed their ability to inhibit the aggregation of amyloid-beta peptides. This property is crucial for developing therapeutic strategies against Alzheimer's disease. The fluorescence assays showed a marked decrease in aggregate formation upon treatment with these compounds, supporting their potential as therapeutic agents in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model/Method Used | Potency Comparison |
|---|---|---|---|
| Antinociceptive | Benzofuran derivative | Pain models in mice | 15-100 times more potent than aspirin |
| Neuroprotective | Benzofuran derivative | Amyloid-beta aggregation assay | Significant reduction in aggregation |
| Anti-inflammatory | Benzofuran derivative | In vitro inflammatory assays | Modulation of inflammatory cytokines |
| Anticancer | Benzofuran derivative | Various cancer cell lines | Cytotoxic effects observed |
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-methyl-2-(non-8-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The methoxy and non-8-en-1-yl substituents may enhance the compound’s binding affinity and specificity for these targets, resulting in various biological effects.
Comparison with Similar Compounds
Key Observations :
- C-3 Substituents : Methyl groups (as in the target compound) vs. phenyl groups (e.g., 3-(4-methylphenyl)) alter steric effects and π-π stacking interactions .
- Aromatic Methoxy Groups: 4,6-Dimethoxy substitution is common in antimicrobial benzofurans, as seen in compound 3 (), which showed activity against L. monocytogenes .
Bioactivity Profiles
Antimicrobial Activity
- The target compound’s 8-nonenyl chain may enhance membrane disruption in pathogens, similar to alkyl-substituted benzofurans like compound 3 (), which exhibited potent activity against L. monocytogenes .
- By contrast, 4,6-dimethoxy-2-methyl-3-(4-methylphenyl)-benzofuran () lacks a long alkyl chain, suggesting reduced efficacy against lipid-rich bacterial membranes.
Antitumor Activity
- Benzofurans with C-2 aryl groups (e.g., compound 3{4} in ) show nanomolar potency against HCV but require polar substituents (e.g., propargyl alcohol) for selectivity .
- Chalcone-benzofuran hybrids () demonstrate enhanced antitumor activity compared to unsubstituted benzofurans, highlighting the importance of conjugation and extended π-systems .
Enzyme Inhibition
- Menthofuran (), a saturated benzofuran, lacks the aromatic methoxy groups critical for cytochrome P450 inhibition, underscoring the role of electron-rich aromatic rings in enzyme interactions .
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)- (referred to as Benzofuran-DM ) is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
Benzofuran-DM features a benzofuran core with methoxy groups at positions 4 and 6, a methyl group at position 3, and a non-8-en-1-yl substituent at position 2. This unique structure contributes to its biological properties.
Synthesis Methods:
The synthesis of Benzofuran-DM typically involves:
- Formation of the Benzofuran Core: Cyclization reactions using ortho-hydroxyaryl ketones and aldehydes.
- Introduction of Methoxy Groups: Methylation reactions using dimethyl sulfate or methyl iodide.
- Alkylation for Non-8-en-1-yl Group: Alkylation reactions with appropriate alkyl halides.
These steps are conducted under controlled conditions to ensure high yield and purity of the final product.
Biological Activity
Benzofuran-DM exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds similar to Benzofuran-DM have shown efficacy against various strains of bacteria and fungi. In particular, studies have highlighted:
- In vitro Activity: Compounds with the benzofuran scaffold displayed profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
- Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.78 μg/mL against tested bacterial strains .
Anticancer Properties
Benzofuran-DM has been investigated for its anticancer potential:
- Cell Growth Inhibition: Studies have reported significant inhibition rates in various cancer cell lines including leukemia and non-small cell lung cancer, with rates exceeding 70% in some cases when exposed to specific concentrations of benzofuran derivatives .
- Mechanism of Action: The compound's mechanism may involve interaction with cellular pathways that regulate growth and apoptosis .
Analgesic Effects
The analgesic properties of Benzofuran-DM have been explored through various models:
- Antinociceptive Action: In animal models, Benzofuran-DM demonstrated dose-dependent pain relief that was more potent than common analgesics like aspirin and acetaminophen . Its effects were not significantly influenced by opioid antagonists, suggesting a unique mechanism distinct from traditional analgesics.
Study on Antimicrobial Efficacy
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis. Among the compounds tested, one derivative exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen while maintaining low cytotoxicity towards Vero cells .
Analgesic Study
In a comprehensive study assessing the antinociceptive effects of a related compound (2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran), researchers found that it produced significant pain relief across multiple nociceptive models in mice. The compound's effectiveness was attributed to its ability to modulate spinal and supraspinal pathways involved in pain perception .
Comparative Analysis
| Compound Name | Biological Activity | MIC (μg/mL) | IC90 (μM) | Notes |
|---|---|---|---|---|
| Benzofuran-DM | Antimicrobial | 0.78 - 3.12 | <0.60 | High potency against M. tuberculosis |
| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | Analgesic | N/A | N/A | More potent than aspirin/acetaminophen |
| 6-Benzofurylpurine | Antimycobacterial | N/A | <0.60 | Significant activity against M. tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
